molecular formula C12H19N3OS B2849552 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1421477-13-5

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2849552
CAS No.: 1421477-13-5
M. Wt: 253.36
InChI Key: NTBCATOACZQZAB-UHFFFAOYSA-N
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Description

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a fused tetrahydropyridine-thiophene core structure, a scaffold recognized for its relevance in constructing biologically active molecules . The carboxamide functional group at the 3-position makes it a versatile intermediate for further synthetic modifications, such as hydrolysis or amide coupling reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies. While the specific mechanism of action for this carboxamide derivative is research-dependent, closely related compounds in its class are frequently employed as key precursors in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Researchers utilize this family of compounds in exploratory research targeting various therapeutic areas. The structure is characterized by the presence of electron-donating amino and amide groups on the heteroaromatic system, which can influence its binding affinity and interaction with biological targets. The geminal dimethyl groups on the saturated ring introduce steric constraints and can improve the metabolic stability of resulting compounds, a critical factor in drug design . This product is offered with comprehensive analytical documentation, including HPLC/GCMS and NMR data, to guarantee identity and purity for demanding research applications . It is strictly For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-11(2)5-6-7(9(13)16)10(14)17-8(6)12(3,4)15-11/h15H,5,14H2,1-4H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBCATOACZQZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of tetrahydrothieno derivatives that have shown promise in various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C14H22N2O2S
  • Molecular Weight: 282.4 g/mol
  • CAS Number: 133894-40-3

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological effects:

  • Anti-inflammatory Activity:
    • A study indicated that derivatives of tetrahydrothieno compounds exhibit significant inhibition of lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. This suggests potential anti-inflammatory properties for the compound .
  • Antimicrobial Activity:
    • Research has demonstrated that certain thieno derivatives possess antimicrobial properties against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully characterized but is promising based on related compounds .
  • Antileishmanial Activity:
    • Thiophene derivatives have shown potent activity against Leishmania major promastigotes. Compounds similar to 2-Amino-5,5,7,7-tetramethyl derivatives have been reported to induce reactive oxygen species (ROS) production leading to cell death in parasites with minimal cytotoxicity towards mammalian cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialPotential activity against bacterial strains
AntileishmanialInduction of ROS leading to parasite cell death

Detailed Research Findings

  • Inhibition of TNF-alpha Production:
    • In a controlled study involving rat blood samples stimulated with LPS, several tetrahydrothieno derivatives were synthesized and tested. Notably, some exhibited over 50% inhibition of TNF-alpha production at low concentrations .
  • Antileishmanial Efficacy:
    • A specific derivative demonstrated an EC50 value of approximately 0.09 µM against Leishmania major promastigotes with a selectivity index indicating low toxicity to mammalian cells (CC50 > 80 µM) . This highlights the therapeutic potential of related compounds in treating leishmaniasis.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit significant anti-inflammatory effects. A study demonstrated that certain compounds within this class could inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses. The synthesized derivatives were tested in rat whole blood and showed potent inhibitory activity against lipopolysaccharide (LPS)-stimulated TNF-alpha production .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the thieno[2,3-c]pyridine structure have resulted in compounds with minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli and other pathogens . These findings suggest potential applications in developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be influenced significantly by modifications to its structure. The presence of the amino group and the tetrahydrothieno ring system is crucial for its biological efficacy. Variations in substituents on the pyridine or thieno rings can enhance or diminish activity against specific targets such as kinases or bacterial strains .

Synthesis and Evaluation of Derivatives

In one notable study published in Pharmaceuticals, researchers synthesized a series of thieno[2,3-c]pyridine derivatives and evaluated their GSK-3β inhibitory activity. The most promising compound exhibited an IC50 value of 8 nM and demonstrated additional inhibitory effects on other kinases involved in cellular signaling pathways related to inflammation and cancer progression .

Antimicrobial Testing

Another study focused on the antimicrobial properties of various thieno[2,3-c]pyridine derivatives against clinical isolates of bacteria. The results indicated that certain compounds had significant bacteriostatic effects with MIC values comparable to established antibiotics. This opens avenues for further exploration into their use as alternative treatments for resistant bacterial infections .

Summary of Findings

The compound this compound shows promise in several applications:

Application Description References
Anti-inflammatoryInhibits TNF-alpha production in vitro
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
GSK-3β InhibitionPotent inhibitor with implications for cancer therapy
Structure-Activity RelationshipVariations can enhance biological activity against specific targets

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:
  • Position 3: Cyano groups (e.g., 8a–c) enhance antiproliferative activity by binding to tubulin’s colchicine site, achieving IC50 values as low as 25 nM . Carboxamide groups improve water solubility when converted to hydrochloride salts, critical for in vivo applications .
  • Position 6 :
    • Methoxycarbonyl or ethoxycarbonyl substituents (e.g., 3a–3j) are essential for antitubulin activity, while tetramethyl groups (target compound) may increase metabolic stability .

Physicochemical Properties

  • Solubility: Hydrochloride salts of carboxamide derivatives (e.g., compound 1HCl) exhibit improved aqueous solubility compared to neutral cyano analogues .

Anticancer Agents

  • Mechanism: Cyano derivatives (e.g., 3a/b) inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .
  • Potency: IC50 values range from 25 nM (leukemia cells) to 5 µM (colon adenocarcinoma) .

Antimicrobial Agents

  • Target : Pantothenate synthetase (PS) in Mycobacterium tuberculosis. Carboxamide derivatives (e.g., 2,6-disubstituted compounds) inhibit PS with micromolar efficacy .
  • 3D QSAR : CoMFA models predict anti-mycobacterial activity based on steric and electrostatic properties .

Anti-Inflammatory Agents

  • TNF-α Inhibition : Derivatives with 6-acetyl or 6-benzoyl groups (e.g., 7b) suppress TNF-α production in rat models, with in vivo efficacy in arthritis .

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via a Gewald reaction , which involves cyclization of malononitrile with substituted 4-piperidone derivatives. Key steps include:

  • Precursor preparation : Use of 2-cyanoacetamide and N-substituted piperidones under sulfur and morpholine catalysis .
  • Amidation : Direct amidification of 3-carboxylic acid intermediates or via nitrile-to-carboxamide conversion under ammonia or LiAlH4 reduction .
  • Salt formation : Conversion to hydrochloride salts improves water solubility for biological assays .
    Critical factors : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst (morpholine) significantly impact yield (reported 22–87%) and purity. Recrystallization from methanol or dioxane is recommended for purification .

Q. Q2. What analytical techniques are most reliable for structural characterization and purity assessment of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and carboxamide functionality. For example, ¹H NMR of derivatives shows distinct peaks for methyl groups (δ 2.87 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • High-resolution mass spectrometry (HR-ESMS) : Validates molecular formulas (e.g., C₁₆H₂₀N₃OS⁺ with observed m/z 302.1318 vs. calculated 302.1322) .
  • Melting point analysis : Sharp melting points (e.g., 190–195°C) indicate purity, while decomposition suggests residual solvents .

Advanced Research Questions

Q. Q3. How does 2-amino-5,5,7,7-tetramethyl substitution influence its activity as an A₁ adenosine receptor allosteric modulator?

Methodological Answer: The tetramethyl substitution at positions 5,5,7,7 enhances lipophilicity and steric hindrance, which:

  • Increases blood-brain barrier permeability for CNS-targeted applications .
  • Modulates receptor binding kinetics: Methyl groups reduce off-rates in receptor-ligand complexes, as shown in docking studies with adenosine receptor models .
    Experimental validation :
  • Use radioligand displacement assays (e.g., [³H]CCPA) to measure binding affinity (Kᵢ values).
  • Compare with non-methylated analogs to isolate steric/electronic effects .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies in activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solubility differences : Hydrochloride salts (e.g., 7a) show improved aqueous solubility vs. free bases, affecting bioavailability .
  • Assay conditions : Buffer pH (e.g., phosphate vs. HEPES) and ion concentration alter receptor conformation. Standardize protocols using WHO guidelines.
  • Stereochemical impurities : Chiral centers in tetrahydrothieno-pyridine cores require enantiomeric resolution via HPLC with chiral columns .
    Mitigation : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. Q5. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using logP (calculated ~2.8) and polar surface area (<90 Ų) .
  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate metabolic stability (CYP3A4 susceptibility) and toxicity (AMES test profiles) .
  • Docking studies : Employ AutoDock Vina to predict binding modes to adenosine receptors, focusing on hydrogen bonding with Thr257 and hydrophobic interactions with Phe168 .

Critical Research Gaps and Recommendations

  • Stereoselective synthesis : Develop asymmetric catalysis methods to resolve racemic mixtures .
  • In vivo validation : Prioritize pharmacokinetic studies in rodent models to assess brain penetration and metabolite profiles .
  • Structure-activity relationship (SAR) : Systematically vary substituents at positions 3 and 6 to optimize receptor selectivity .

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